Tris (2,2'-bipyrazine) ruthenium dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

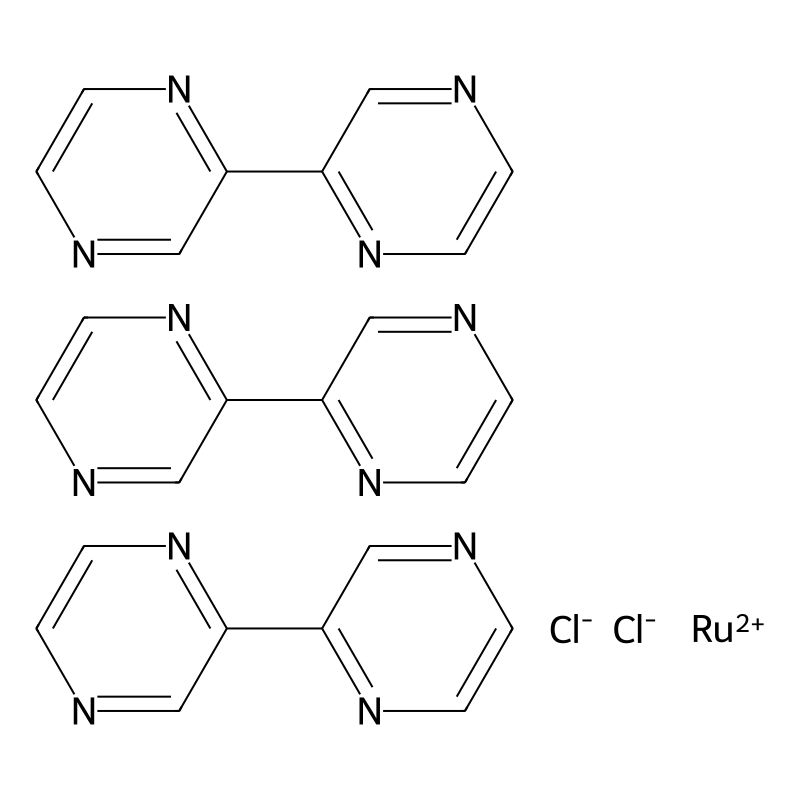

Tris (2,2'-bipyrazine) ruthenium dichloride is a coordination complex featuring ruthenium at its core, coordinated by three bidentate 2,2'-bipyrazine ligands. The compound has the chemical formula [Ru(bpz)₃]Cl₂, where "bpz" denotes 2,2'-bipyrazine. This complex is characterized by its distinctive optical properties and is typically encountered as a crystalline solid. The ruthenium ion in this complex exists in the +2 oxidation state and adopts an octahedral geometry, which is common for many transition metal complexes .

- Due to limited research on [Ru(bpz)3]Cl2, specific safety information is not readily available. However, as a ruthenium complex with chloride counterions, it's advisable to handle it with care, following general laboratory safety protocols for metal complexes. This may include wearing personal protective equipment (PPE) like gloves and goggles and working in a well-ventilated fume hood.

Please Note:

- This analysis is based on available scientific research and information on [Ru(bpz)3]Cl2 might be limited compared to its more studied counterpart, [Ru(bpy)3]Cl2.

- Further research is needed to fully understand the properties and potential applications of [Ru(bpz)3]Cl2.

Light-emitting devices and sensors:

The bipyrazine ligand in Tris (2,2'-bipyrazine) ruthenium dichloride exhibits different photophysical properties compared to the bipyridine ligand. This difference can be exploited in the design of light-emitting devices (LEDs) and sensors. Studies suggest that incorporating ruthenium complexes with bipyrazine ligands into LEDs could lead to devices with tunable emission colors and improved efficiencies [].

There's also some research exploring the use of Tris (2,2'-bipyrazine) ruthenium dichloride in luminescent sensors. The molecule's luminescence properties can potentially be altered upon interaction with specific analytes, allowing for detection of those analytes [].

The biological activity of tris (2,2'-bipyrazine) ruthenium dichloride is notable for its potential as a therapeutic agent. Similar to other metal complexes with bipyridine ligands, it exhibits properties that allow it to intercalate with DNA. This capability suggests potential applications in cancer therapy as a chemotherapeutic agent. Studies have indicated that such compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

The synthesis of tris (2,2'-bipyrazine) ruthenium dichloride typically involves the reaction of ruthenium trichloride with 2,2'-bipyrazine in an aqueous solution. A reducing agent such as hypophosphorous acid is often employed to facilitate the reduction of ruthenium from the +3 to the +2 oxidation state. The process generally requires controlled temperature and stirring conditions to ensure complete reaction and high yield of the desired product .

General Procedure:- Dissolve ruthenium trichloride in water.

- Add 2,2'-bipyrazine to the solution.

- Introduce hypophosphorous acid as a reducing agent.

- Heat the mixture under reflux while stirring.

- Isolate the product through filtration and drying.

Tris (2,2'-bipyrazine) ruthenium dichloride finds applications across various fields:

- Photocatalysis: Used in solar energy conversion and organic synthesis.

- Biomedicine: Investigated for use in targeted drug delivery systems and photodynamic therapy.

- Sensors: Employed in optical sensors due to its luminescent properties.

- Electrochemistry: Acts as a catalyst in electro

Interaction studies involving tris (2,2'-bipyrazine) ruthenium dichloride have focused on its behavior in biological systems and its reactivity with various substrates. Research indicates that this compound interacts with nucleic acids and proteins, which is pivotal for its potential therapeutic applications. The binding affinity and kinetics of these interactions are crucial for understanding its mechanism of action within biological contexts .

Several compounds exhibit structural and functional similarities to tris (2,2'-bipyrazine) ruthenium dichloride:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Tris(2,2'-bipyridine)ruthenium(II) chloride | Coordination Complex | Strong luminescence; used in photoredox catalysis |

| Tris(phenanthroline)ruthenium(II) chloride | Coordination Complex | Exhibits strong DNA binding; potential anticancer activity |

| Tris(1,10-phenanthroline)ruthenium(II) chloride | Coordination Complex | Known for its intercalating properties; used in photodynamic therapy |

Uniqueness: Tris (2,2'-bipyrazine) ruthenium dichloride stands out due to its specific ligand environment which influences its electronic properties and reactivity patterns differently compared to other similar compounds. Its ability to intercalate DNA while also participating in diverse redox reactions highlights its versatility as both a catalyst and a potential therapeutic agent .